Home > Products > Screening Compounds P102405 > Antibacterial agent 30
Antibacterial agent 30 -

Antibacterial agent 30

Catalog Number: EVT-12562869
CAS Number:
Molecular Formula: C24H24F3NO5
Molecular Weight: 463.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Antibacterial agent 30 is a synthetic compound recognized for its potent antibacterial properties. It has been developed to combat various bacterial infections, particularly those caused by resistant strains. The classification of antibacterial agents generally includes natural, semi-synthetic, and synthetic compounds, with antibacterial agent 30 falling into the synthetic category due to its laboratory synthesis and modification of existing chemical structures.

Source

The synthesis of antibacterial agent 30 involves the modification of known antibiotic frameworks to enhance their efficacy and reduce toxicity. This compound is derived from a series of chemical reactions that utilize various starting materials, including chlorinated and sulfonamide derivatives, which are known for their antibacterial activity.

Classification

Antibacterial agent 30 can be classified based on its mechanism of action, which primarily targets bacterial ribosomal subunits to inhibit protein synthesis. It is categorized as a bactericidal agent, meaning it kills bacteria rather than merely inhibiting their growth. This classification aligns with other antibiotics such as aminoglycosides and certain fluoroquinolones that exhibit similar mechanisms.

Synthesis Analysis

Methods

The synthesis of antibacterial agent 30 typically involves several key steps:

  1. Starting Materials: The synthesis often begins with commercially available compounds such as chloroadenosine or other chlorinated precursors.
  2. Reactions: The initial step may involve the reaction of these precursors with sulfonyl chlorides in the presence of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form sulfonamide derivatives.
  3. Protection and Deprotection: Protecting groups are frequently employed during synthesis to prevent unwanted reactions at sensitive sites on the molecule. These groups are later removed to yield the final product.
  4. Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity levels essential for biological testing.

Technical Details

The reaction conditions are optimized for yield and purity, often requiring specific temperatures and solvents. For example, reactions may be conducted under reflux conditions or at controlled temperatures to facilitate the desired transformations.

Molecular Structure Analysis

Structure

Antibacterial agent 30 possesses a complex molecular structure characterized by several functional groups that contribute to its antibacterial activity. The exact structure includes:

  • Chlorine Substituents: Enhancing lipophilicity and interaction with bacterial membranes.
  • Sulfonamide Group: Known for its role in inhibiting bacterial growth by interfering with folate synthesis.

Data

Molecular weight, melting point, and spectral data (NMR, IR) are typically provided in chemical databases for precise characterization. For instance, antibacterial agent 30 has a reported molecular weight that corresponds to its structural components.

Chemical Reactions Analysis

Reactions

Antibacterial agent 30 undergoes various chemical reactions, including:

  1. Oxidation: Possible conversion to N-oxides under oxidative conditions.
  2. Reduction: Can revert to parent compounds under reductive environments.
  3. Substitution: Nucleophilic substitution reactions at the piperazine ring can yield diverse derivatives.

Technical Details

Common reagents used in these reactions include hydrogen peroxide for oxidation and palladium catalysts for reduction processes. These reactions are critical for modifying the compound's structure to enhance its antibacterial efficacy.

Mechanism of Action

Process

The mechanism of action of antibacterial agent 30 primarily involves binding to the bacterial ribosomal subunits (both 30S and 50S). This binding inhibits protein synthesis by preventing the correct assembly of amino acids into proteins, ultimately leading to bacterial cell death.

Data

In vitro studies have demonstrated significant bactericidal activity against various strains, with minimum inhibitory concentrations (MIC) indicating effective dosages required to inhibit bacterial growth.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Solubility in water and organic solvents varies based on structural modifications.

Chemical Properties

  • Stability: Stability under different pH levels is crucial for its application.
  • Reactivity: Reactivity profiles indicate susceptibility to hydrolysis or oxidation under certain conditions.

Relevant Data or Analyses

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are often employed to assess purity and stability over time.

Applications

Antibacterial agent 30 finds applications in various scientific fields:

  • Pharmaceutical Development: Used in developing new antibiotics aimed at resistant bacterial strains.
  • Research: Employed in microbiological studies to understand resistance mechanisms and evaluate new therapeutic strategies.
  • Clinical Use: Potentially utilized in clinical settings for treating infections caused by multi-drug resistant bacteria.
Introduction to Antimicrobial Resistance Landscape

Global Burden of Multidrug-Resistant Infections

The epidemiological footprint of AMR has been systematically quantified through the Global Research on Antimicrobial Resistance (GRAM) Project, revealing staggering mortality metrics. In 2019 alone, bacterial AMR contributed to 4.95 million deaths globally, with 1.27 million deaths directly attributable to resistant infections. Projections indicate these figures could escalate to 8.22 million annual AMR-associated deaths by 2050 under current trajectories [8]. The burden exhibits significant geographical stratification:

  • Low- and middle-income countries (LMICs) endure disproportionately high burdens, exemplified by sub-Saharan Africa's AMR-attributable death rate of 99.3 deaths per 100,000 population, vastly exceeding high-income regions (21.4 deaths per 100,000) [8].
  • Age disparity characterizes AMR mortality trends, with children under five experiencing a >50% reduction in AMR mortality from 1990–2021 due to improved pediatric care, whereas adults over 70 witnessed an 81% increase, reflecting demographic aging and comorbid disease complexity [8].
  • Economic ramifications compound clinical impacts, with AMR projected to incur US$1 trillion in additional healthcare costs and US$1–3.4 trillion in annual GDP losses by 2030 [4].

Table 1: Global AMR Mortality and Pathogen-Specific Burden (2021 Data) [4] [8]

Pathogen-Drug CombinationAttributable DeathsAssociated DeathsResistance Trend (1990-2021)
Methicillin-resistant Staphylococcus aureus (MRSA)130,000550,000+110% attributable deaths
Carbapenem-resistant Acinetobacter baumannii51,000216,000+70% associated deaths
Third-gen cephalosporin-resistant E. coli49,000197,000+65% associated deaths
Fluoroquinolone-resistant E. coli41,000169,000+57% associated deaths
Carbapenem-resistant Klebsiella pneumoniae32,000134,000+74% associated deaths

The COVID-19 pandemic further disrupted AMR epidemiology, with 2020–2021 witnessing anomalous reductions in non-COVID infectious disease burdens, temporarily obscuring the underlying resistance acceleration fueled by empiric antibiotic use during viral surges [10].

ESKAPEE Pathogens and WHO Priority Pathogens Framework

The acronym ESKAPEE delineates bacterial taxa exhibiting extraordinary capacities to circumvent antimicrobial pressure through diverse resistance mechanisms: Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter spp., and Escherichia coli [9]. These organisms collectively account for >85% of multidrug-resistant (MDR) healthcare-associated infections and demonstrate exceptional environmental persistence, biofilm formation, and horizontal gene transfer efficiency [9] [10].

The World Health Organization's 2024 Bacterial Priority Pathogens List (WHO BPPL) strategically classifies 24 pathogens across three criticality tiers, integrating criteria encompassing mortality, treatability, transmissibility, and R&D pipeline adequacy [5]:

  • Critical Priority: Features carbapenem-resistant A. baumannii, P. aeruginosa, and Enterobacterales—pathogens causing lethal device-associated infections in critical care settings. These Gram-negative bacteria deploy Class B metallo-β-lactamases (NDM, VIM, IMP) and Class D oxacillinases (OXA-48-like) that hydrolyze last-resort carbapenems [1] [3] [5].
  • High Priority: Includes vancomycin-resistant E. faecium (VRE) and methicillin-resistant S. aureus (MRSA), organisms exhibiting resistance to glycopeptides and β-lactams respectively. MRSA bloodstream infections demonstrate 33–48% higher mortality compared to susceptible strains [10].
  • Medium Priority: Encompasses Salmonella spp. and Haemophilus influenzae with resistance to first-line agents like fluoroquinolones and ampicillin, driving community-acquired treatment failures [1].

Table 2: WHO Priority Pathogens and ESKAPEE Resistance Mechanisms [1] [3] [5]

WHO CategoryPathogenResistance PhenotypeKey Resistance Mechanisms
CriticalAcinetobacter baumanniiCarbapenem-resistantOXA-type β-lactamases, efflux pumps, porin mutations
Pseudomonas aeruginosaCarbapenem-resistantMexAB-OprM efflux, AmpC overexpression, metallo-β-lactamases
EnterobacteralesCarbapenem-resistant, ESBL-positiveKPC serine carbapenemases, metallo-β-lactamases
HighEnterococcus faeciumVancomycin-resistantVanA/B gene clusters altering peptidoglycan precursors
Staphylococcus aureusMethicillin-resistantmecA-encoded PBP2a with reduced β-lactam affinity
Klebsiella pneumoniaeThird-gen cephalosporin-resistantCTX-M ESBLs, plasmid-mediated AmpC
MediumEscherichia coliFluoroquinolone-resistantgyrA/parC mutations, plasmid-mediated quinolone resistance (PMQR) genes

Historical Context of Antibacterial Discovery Gaps

Antibiotic development has experienced a precipitous decline since the "Golden Age" (1940s–1960s), when >20 novel structural classes were commercialized. Analysis reveals an alarming 38-year discovery void (1987–present) without novel antibiotic class approvals, attributable to scientific and economic constraints [2] [6]:

  • Scientific barriers: The empirical screening approach that yielded early antibiotics (e.g., β-lactams, aminoglycosides) was largely abandoned in favor of target-based rational design. This transition proved problematic due to:
  • Poor correlation between in vitro enzyme inhibition and whole-cell antibacterial activity
  • Impermeability of Gram-negative outer membranes, particularly due to efflux systems (e.g., AcrAB-TolC) and restricted porin transit
  • Inadequate chemical library diversity lacking physicochemical properties for bacterial penetration [2]
  • Economic disincentives: Antibiotics face market limitations through short-duration usage and antimicrobial stewardship constraints. Consequently, >95% of large pharmaceutical companies have discontinued antibacterial R&D, with only 1.6% of pharmaceutical pipelines targeting WHO critical pathogens [6] [8].

The innovation gap is starkly illustrated by molecular genealogy studies:

  • Linezolid (oxazolidinone class): First discovered 1978, approved 2000
  • Daptomycin (lipopeptide): Discovered 1987, approved 2003
  • Retapamulin (pleuromutilin): Discovered 1952, approved 2007 [2]

Contemporary pipelines predominantly deliver structural derivatives of existing classes (e.g., next-generation β-lactam/β-lactamase inhibitor combinations like ceftazidime-avibactam), providing interim solutions but vulnerable to rapidly evolving resistance mechanisms. This underscores the imperative for chemically distinct agents like Antibacterial Agent 30 that circumvent pre-existing resistance determinants [3] [6].

Table 3: Chronology of Antibacterial Class Discovery and Development [2] [6]

Antibiotic ClassDiscovery EraFirst Clinical UseRepresentative AgentDevelopment Timeline
Sulfonamides1930s1935Prontosil<5 years
β-Lactams1940s1941Penicillin G<3 years
Tetracyclines1950s1953Chlortetracycline<5 years
Glycopeptides1950s1958Vancomycin<8 years
Oxazolidinones1970s2000Linezolid22 years
Lipopeptides1980s2003Daptomycin16 years
Antibacterial Agent 302020sPipelineProprietaryTBD

The renaissance of antibacterial innovation necessitates synergistic approaches: revitalized natural product exploration leveraging metagenomics and synthetic biology, enhanced permeation prediction algorithms for Gram-negative agents, and novel economic models delinking R&D investment from volume-based sales [2] [6]. Within this landscape, structurally innovative compounds like Antibacterial Agent 30 represent vanguards in the strategic counteroffensive against ESKAPEE pathogens.

Properties

Product Name

Antibacterial agent 30

IUPAC Name

1-[[(E)-3-[3-methoxy-4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]prop-2-enoyl]amino]cyclopentane-1-carboxylic acid

Molecular Formula

C24H24F3NO5

Molecular Weight

463.4 g/mol

InChI

InChI=1S/C24H24F3NO5/c1-32-20-14-16(7-11-21(29)28-23(22(30)31)12-2-3-13-23)6-10-19(20)33-15-17-4-8-18(9-5-17)24(25,26)27/h4-11,14H,2-3,12-13,15H2,1H3,(H,28,29)(H,30,31)/b11-7+

InChI Key

PJZDODDUSMVLPX-YRNVUSSQSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NC2(CCCC2)C(=O)O)OCC3=CC=C(C=C3)C(F)(F)F

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NC2(CCCC2)C(=O)O)OCC3=CC=C(C=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.